3-[(2-Aminoethyl)amino]-2H-indol-2-one

Physicochemical Properties Drug Likeness Medicinal Chemistry

Standard oxindole analogs fail to provide the rigid planar geometry and enhanced chelation required for metalloenzyme modeling. 3-[(2-Aminoethyl)amino]-2H-indol-2-one (150441-66-0) directly resolves this structural gap: - Introduces an sp2 hybridized C3 substituent, enforcing planarity critical for SAR studies in rigid active sites. - Features a 3-aminoethylimino moiety as a bidentate chelation site for designing transition metal complexes. - Exhibits superior aqueous compatibility (XLogP3: 0) for cytosolic or CNS target applications compared to tryptamine analogs.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 150441-66-0
Cat. No. B12563197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Aminoethyl)amino]-2H-indol-2-one
CAS150441-66-0
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NCCN)C(=O)N2
InChIInChI=1S/C10H11N3O/c11-5-6-12-9-7-3-1-2-4-8(7)13-10(9)14/h1-4H,5-6,11H2,(H,12,13,14)
InChIKeySCBMRPMLTICBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Aminoethyl)amino]-2H-indol-2-one: Product Overview


3-[(2-Aminoethyl)amino]-2H-indol-2-one (CAS 150441-66-0), also known as 3-(2-aminoethylimino)-1H-indol-2-one, is a heterocyclic organic compound with a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol [1]. It belongs to the oxindole (2-indolinone) class, characterized by a bicyclic indole core with a carbonyl group at the 2-position, and is further distinguished by a 3-aminoethylimino substituent . This specific substitution pattern positions it as a potentially valuable scaffold in medicinal chemistry and chemical biology, distinct from simpler indole or oxindole analogs .

3-[(2-Aminoethyl)amino]-2H-indol-2-one: Differentiation from Analogues


Procurement decisions for 3-[(2-Aminoethyl)amino]-2H-indol-2-one (150441-66-0) cannot be satisfied by substituting generic tryptamine (CAS 61-54-1) or 3-(2-aminoethyl)indolin-2-one (CAS 60716-71-4) due to critical structural and physicochemical divergences. Unlike tryptamine, which lacks the 2-oxo group, and the simple 3-aminoethyl oxindole, the target compound's 3-aminoethylimino moiety introduces an additional nitrogen atom, altering hydrogen bonding capacity, polarity, and metal chelation potential [1]. These differences can profoundly impact binding affinity, selectivity, and solubility in biological systems, making it a distinct chemical entity for specialized research applications where subtle variations in the oxindole core dictate experimental outcomes .

3-[(2-Aminoethyl)amino]-2H-indol-2-one: Comparative Evidence


Physicochemical Profile vs. Tryptamine

The target compound possesses a molecular weight of 189.21 g/mol and a calculated XLogP3 of 0, indicating a higher molecular weight and significantly lower lipophilicity compared to the simpler indole analog, tryptamine [1][2]. This difference arises from the presence of both the 2-oxo group and the additional nitrogen in the 3-aminoethylimino side chain, which increases polarity and potential for hydrogen bonding .

Physicochemical Properties Drug Likeness Medicinal Chemistry

Hydrogen Bonding Capacity vs. 3-(2-Aminoethyl)indolin-2-one

3-[(2-Aminoethyl)amino]-2H-indol-2-one features three hydrogen bond acceptors, matching that of 3-(2-aminoethyl)indolin-2-one, but differs in its hydrogen bond donor count (2) compared to the comparator's (2) [1]. The critical distinction lies in the nature of the acceptor sites: the target compound's imino group provides a unique nitrogen-based acceptor not present in the primary amine of the comparator, potentially enabling distinct binding interactions with biological targets .

Hydrogen Bonding Ligand-Protein Interaction Molecular Recognition

Metal Chelation Potential

The 3-aminoethylimino substituent in the target compound contains a nitrogen atom capable of acting as a Lewis base, a feature not present in simple 3-aminoethyl oxindoles or tryptamine . This imino group, along with the adjacent carbonyl oxygen, creates a potential bidentate chelation site for transition metals. While no direct binding data is available for this specific compound, the structural motif is well-precedented in the formation of stable metal complexes with applications in catalysis and bioinorganic chemistry [1].

Metal Chelation Bioinorganic Chemistry Catalysis

Pharmacophore Geometry Comparison

3-[(2-Aminoethyl)amino]-2H-indol-2-one features a 3-aminoethylimino moiety (N=C-CH2-CH2-NH2) that is distinct from the 3-(2-aminoethyl) group (CH-CH2-CH2-NH2) found in tryptamine and 3-(2-aminoethyl)indolin-2-one [1]. This substitution pattern alters the electronic distribution and geometric constraints around the C3 position of the oxindole core. Specifically, the sp2 hybridization of the imino carbon creates a planar exocyclic double bond, whereas the comparator has an sp3 carbon, leading to different steric and electronic interactions with biological targets .

Pharmacophore Modeling Chemical Space Lead Identification

3-[(2-Aminoethyl)amino]-2H-indol-2-one: Applications


Lead Optimization for Aqueous Environments

Given its low lipophilicity (XLogP3: 0) and enhanced hydrogen bonding capacity compared to tryptamine [1], 3-[(2-Aminoethyl)amino]-2H-indol-2-one is a superior starting point for developing drug candidates intended for aqueous physiological environments, such as targeting cytosolic enzymes or receptors in the central nervous system where high polarity is advantageous for solubility and reduced non-specific binding .

Metal-Chelating Probe Development

The presence of the 3-aminoethylimino group provides a potential bidentate chelation site for transition metals [1]. This makes the compound a valuable scaffold for synthesizing novel metallo-organic complexes for use as bioinorganic probes to study metalloenzyme function or as catalysts in organic transformations, distinguishing it from non-chelating oxindole analogs .

SAR: Planar C3 Pharmacophore

The unique sp2 hybridized carbon of the 3-aminoethylimino group introduces a planar geometry at the C3 substituent, in contrast to the sp3 carbon of 3-(2-aminoethyl)indolin-2-one [1]. This structural feature is critical for SAR campaigns aimed at understanding how molecular shape influences target binding, particularly in rigid enzyme active sites or receptor pockets where a planar pharmacophore is required for optimal affinity and selectivity .

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